Dolasetron-d4

Description

Structure

3D Structure

Properties

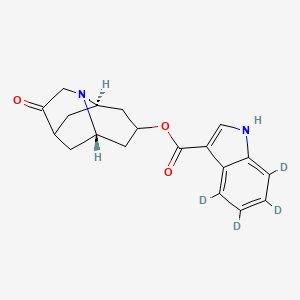

Molecular Formula |

C19H20N2O3 |

|---|---|

Molecular Weight |

328.4 g/mol |

IUPAC Name |

[(3S,7R)-10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 4,5,6,7-tetradeuterio-1H-indole-3-carboxylate |

InChI |

InChI=1S/C19H20N2O3/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17/h1-4,9,11-14,20H,5-8,10H2/t11?,12-,13+,14?/i1D,2D,3D,4D |

InChI Key |

UKTAZPQNNNJVKR-PCDIQPFJSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=CN2)C(=O)OC3C[C@H]4CC5C[C@@H](C3)N4CC5=O)[2H])[2H] |

Canonical SMILES |

C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54 |

Origin of Product |

United States |

Foundational & Exploratory

Dolasetron-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dolasetron-d4, a deuterated analog of the potent and selective 5-HT3 receptor antagonist, Dolasetron. This document outlines its chemical structure, and physical properties, and explores its primary application as an internal standard in pharmacokinetic and metabolic studies. Detailed experimental methodologies, signaling pathways, and logical workflows are presented to support its use in a research and drug development context.

Chemical Structure and Properties

This compound is a stable isotope-labeled version of Dolasetron, where four hydrogen atoms on the indole ring have been replaced with deuterium. This isotopic substitution renders the molecule heavier, allowing it to be distinguished from its non-deuterated counterpart by mass spectrometry without significantly altering its chemical properties.

Chemical Structure

IUPAC Name: [(3S,7R)-10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 1H-indole-3-carboxylate-d4

SMILES: O=C(C1=CNC2=C1C([2H])=C([2H])C([2H])=C2[2H])O[C@H]3C[C@]4([H])N5CC(--INVALID-LINK--C[C@@]5([H])C3)=O[1]

Physicochemical Properties

Quantitative data for this compound is not extensively published. The following table summarizes the known properties of this compound and its non-deuterated analog, Dolasetron. The properties of Dolasetron serve as a close approximation for its deuterated form.

| Property | This compound | Dolasetron |

| Molecular Formula | C₁₉H₁₆D₄N₂O₃ | C₁₉H₂₀N₂O₃ |

| Molecular Weight | 328.40 g/mol [1] | 324.37 g/mol |

| Appearance | - | White to off-white powder |

| Melting Point | Not Reported | 278 °C (as mesylate salt)[2] |

| Solubility (Qualitative) | Soluble in Acetone, Acetonitrile, DMSO, Methanol | Freely soluble in water and propylene glycol; slightly soluble in ethanol and normal saline (as mesylate salt)[2] |

| pKa (Strongest Basic) | Not Reported | 5.68 (Predicted)[3] |

| LogP | Not Reported | 2.1[2] |

| Unlabeled CAS Number | 115956-12-2[1] | 115956-12-2 |

Mechanism of Action: 5-HT3 Receptor Antagonism

This compound, like its parent compound, functions as a highly specific and selective antagonist of the serotonin 5-HT3 receptor.[4][5] The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin leads to neuronal depolarization.[6][7][8] In the context of emesis, particularly chemotherapy-induced nausea and vomiting (CINV), serotonin is released by enterochromaffin cells in the small intestine. This released serotonin activates 5-HT3 receptors on vagal afferent nerves, which in turn signal the chemoreceptor trigger zone (CTZ) and the vomiting center in the brainstem, initiating the vomiting reflex.[4][9][10]

Dolasetron blocks this pathway by competitively inhibiting serotonin binding to the 5-HT3 receptor, thereby preventing the initiation of the emetic signal. The parent drug is rapidly and completely metabolized to a reduced, active metabolite, hydrodolasetron, which is primarily responsible for the pharmacological effect.[9][10][11]

Signaling Pathway of 5-HT3 Receptor Activation

The following diagram illustrates the downstream signaling cascade initiated by the activation of the 5-HT3 receptor, a pathway that is effectively blocked by Dolasetron.

Caption: 5-HT3 receptor activation and downstream signaling cascade leading to emesis.[1]

Experimental Protocols

Plausible Synthesis of this compound

The deuteration of the indole ring of Dolasetron can be achieved through acid-catalyzed hydrogen-deuterium exchange.

Objective: To introduce four deuterium atoms onto the benzene portion of the indole ring of Dolasetron.

Materials:

-

Dolasetron

-

Deuterated sulfuric acid (D₂SO₄)

-

Deuterated methanol (CD₃OD)

-

Anhydrous sodium sulfate

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve Dolasetron in deuterated methanol (CD₃OD).

-

Deuteration: Add a catalytic amount of deuterated sulfuric acid (e.g., 20 wt %) to the solution.[12][13]

-

Heating: Heat the reaction mixture at a temperature ranging from 60-90°C.[12][13] The reaction progress can be monitored by taking small aliquots and analyzing them by LC-MS to determine the extent of deuterium incorporation.

-

Quenching and Extraction: Once the desired level of deuteration is achieved, cool the reaction to room temperature. Carefully neutralize the acid with a saturated sodium bicarbonate solution. Extract the product into an organic solvent such as dichloromethane.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound using silica gel column chromatography to separate it from any unreacted starting material and byproducts.[14] The purity of the final product should be assessed by HPLC and the deuterium incorporation confirmed by mass spectrometry and ¹H NMR.

Use of this compound as an Internal Standard in LC-MS/MS Analysis

This compound is primarily used as an internal standard (IS) for the accurate quantification of Dolasetron and its metabolites in biological matrices.[15][16] The IS is added at a known concentration to both calibration standards and unknown samples to correct for variations in sample preparation, injection volume, and matrix effects during ionization.[17][18]

Objective: To accurately quantify Dolasetron in a plasma sample using this compound as an internal standard.

Materials:

-

Plasma samples (calibration standards, quality controls, and unknown samples)

-

This compound stock solution of known concentration

-

Dolasetron stock solution for calibration standards

-

Protein precipitation agent (e.g., acetonitrile)

-

LC-MS/MS system

Methodology:

-

Sample Preparation:

-

To a 100 µL aliquot of plasma, add a fixed amount (e.g., 10 µL) of the this compound internal standard solution.

-

Add a protein precipitation agent, such as 300 µL of cold acetonitrile, to the plasma sample.

-

Vortex the mixture vigorously to precipitate the proteins.

-

Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto an appropriate HPLC column (e.g., C18).

-

Separate the analyte (Dolasetron) and the internal standard (this compound) using a suitable mobile phase gradient.

-

Detect and quantify the compounds using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Dolasetron and this compound should be monitored.

-

-

Quantification:

-

Calculate the peak area ratio of the analyte (Dolasetron) to the internal standard (this compound).

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of Dolasetron in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Experimental Workflows

Pharmacokinetic Study Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study where this compound is used as an internal standard for the quantification of Dolasetron in plasma samples.

Caption: Workflow for a pharmacokinetic study using this compound as an internal standard.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. orgsyn.org [orgsyn.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Dolasetron | C19H20N2O3 | CID 3033818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]

- 7. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 8. proteopedia.org [proteopedia.org]

- 9. Dolasetron - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.hres.ca [pdf.hres.ca]

- 11. Pharmacokinetics of intravenous dolasetron in cancer patients receiving high-dose cisplatin-containing chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Programmable Deuteration of Indoles via Reverse Deuterium Exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]

- 16. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Dolasetron-d4: A Technical Guide for its Application in Research

For Researchers, Scientists, and Drug Development Professionals

Core Applications of Dolasetron-d4 in Research

This compound is the deuterium-labeled form of Dolasetron, a potent and selective serotonin 5-HT3 receptor antagonist. In the realm of scientific research, this compound serves a critical and highly specific purpose as an internal standard for the quantitative analysis of Dolasetron and its primary active metabolite, hydrodolasetron.[1][2] Its application is predominantly in the field of pharmacokinetics, where accurate measurement of drug and metabolite concentrations in biological matrices is essential.

The incorporation of deuterium atoms results in a molecule that is chemically identical to Dolasetron but has a higher molecular weight. This mass difference is the key to its utility in mass spectrometry-based analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] When added to a biological sample, this compound behaves identically to the unlabeled Dolasetron throughout the sample preparation and analysis process. This co-elution and co-ionization allows it to compensate for variations in sample extraction, matrix effects, and instrument response, thereby ensuring the accuracy and precision of the quantification of the unlabeled drug.

While deuteration can potentially alter the pharmacokinetic profile of a drug, the primary role of this compound in research is not as a therapeutic agent itself, but as a tool to facilitate the study of the non-labeled parent compound, Dolasetron.[1][3]

Experimental Protocols: Quantification of Dolasetron and Hydrodolasetron

Sample Preparation: Salt-Induced Phase Separation Extraction (SIPSE)

This method offers high extraction efficiency and minimizes matrix interferences.

-

Initial Step: To 200 µL of human plasma in a centrifuge tube, add a precise amount of this compound solution (as the internal standard).

-

Protein Precipitation and Extraction: Add 600 µL of acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins and extract the analytes.

-

Phase Separation: Add 100 µL of a 2 mol/L sodium carbonate aqueous solution. Vortex for 30 seconds. This induces the separation of the acetonitrile layer.

-

Centrifugation: Centrifuge the sample at 12,000 rpm for 5 minutes.

-

Sample Collection: Transfer the upper acetonitrile layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase and inject a small volume (e.g., 10 µL) into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Chromatographic Separation:

-

HPLC System: A standard high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient mixture of acetonitrile and an aqueous buffer (e.g., 0.02M dipotassium hydrogen orthophosphate, pH adjusted to 3.0).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for Dolasetron, hydrodolasetron, and this compound.

-

Data Presentation

The following tables summarize typical parameters for the quantification of Dolasetron and hydrodolasetron.

Table 1: LC-MS/MS Method Parameters

| Parameter | Value |

| Chromatography | |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.02M KH2PO4 (pH 3.0) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Mass Spectrometry | |

| Ion Source | Electrospray Ionization (ESI) |

| Polarity | Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 2: Calibration and Quality Control Data

| Analyte | Calibration Range | Limit of Quantification (LOQ) |

| Dolasetron | 7.9 - 4750.0 ng/mL[4] | 7.9 ng/mL[4] |

| Hydrodolasetron | 4.8 - 2855.1 ng/mL[4] | 4.8 ng/mL[4] |

Mandatory Visualizations

Caption: Experimental workflow for Dolasetron quantification.

Caption: Metabolic pathway of Dolasetron.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Simultaneous measurement of dolasetron and its major metabolite, MDL 74,156, in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optimization of sample pretreatment methods for simultaneous determination of dolasetron and hydrodolasetron in human plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Dolasetron-d4 as an Internal Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Dolasetron-d4 when used as an internal standard in bioanalytical methods. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the principles and practices of using stable isotope-labeled internal standards for quantitative analysis.

Introduction: The Role of Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is a compound added in a known and constant amount to all calibration standards, quality control samples, and study samples. The primary function of an IS is to correct for the variability in the analytical procedure, thereby improving the accuracy and precision of the measurement of the analyte of interest. An ideal internal standard should be chemically and physically similar to the analyte but distinguishable by the detector.

Dolasetron and this compound: A Comparative Overview

Dolasetron is a selective serotonin 5-HT3 receptor antagonist used for the prevention of nausea and vomiting.[1][2] Its deuterated analog, this compound, is a stable isotope-labeled version of the molecule where four hydrogen atoms have been replaced by deuterium atoms. This substitution results in a molecule that is chemically identical to Dolasetron in terms of its physicochemical properties, such as polarity, solubility, and chromatographic retention time, but has a different molecular weight. This mass difference allows it to be distinguished from the unlabeled Dolasetron by a mass spectrometer.

Mechanism of Action of this compound as an Internal Standard

The core mechanism of this compound as an internal standard lies in its ability to mimic the behavior of the analyte (Dolasetron) throughout the entire analytical process, from sample preparation to detection. By doing so, it compensates for potential variations at each step.

Compensation for Sample Preparation Variability

During sample preparation, which often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction, both Dolasetron and this compound will exhibit nearly identical recovery rates. If a portion of the sample is lost during any of these steps, the ratio of the analyte to the internal standard will remain constant, ensuring that the calculated concentration of the analyte is not affected.

Correction for Chromatographic Effects

In liquid chromatography, Dolasetron and this compound co-elute, meaning they have the same retention time. This is because the substitution of hydrogen with deuterium has a negligible effect on the polarity and interaction with the stationary phase of the chromatographic column. Any slight variations in retention time due to changes in mobile phase composition, flow rate, or column temperature will affect both compounds equally.

Mitigation of Matrix Effects in Mass Spectrometry

Matrix effects, which are the suppression or enhancement of the analyte's ionization in the mass spectrometer's ion source due to co-eluting compounds from the biological matrix (e.g., plasma, urine), are a significant challenge in bioanalysis. Since this compound co-elutes with Dolasetron and has the same ionization efficiency, it will experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, the matrix effect is effectively normalized, leading to a more accurate quantification.

Experimental Protocols

The following sections provide a representative experimental protocol for the quantification of Dolasetron in human plasma using this compound as an internal standard with LC-MS/MS.

Sample Preparation: Salt-Induced Phase Separation Extraction (SIPSE)

This method has been shown to have high extraction efficiency and low matrix interference for Dolasetron.[3]

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol) and vortex for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins and vortex for 1 minute.

-

Add 150 µL of a 2 mol/L sodium carbonate aqueous solution to induce phase separation and vortex for 30 seconds.

-

Centrifuge the sample at 10,000 x g for 10 minutes.

-

Transfer the upper acetonitrile layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following are typical LC-MS/MS parameters that can be optimized for the analysis of Dolasetron and this compound.

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 10% B, increase to 90% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 2 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Dolasetron: m/z 325.2 -> 168.1this compound: m/z 329.2 -> 172.1 |

| Ion Source Temp. | 550°C |

| Ion Spray Voltage | 5500 V |

| Declustering Potential | 55 V |

| Collision Energy | 37 V |

Data Presentation: Bioanalytical Method Validation Parameters

A bioanalytical method using this compound as an internal standard should be fully validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize the typical acceptance criteria and representative data for key validation parameters.

Table 1: Linearity and Range

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Dolasetron | 0.1 - 100 | ≥ 0.99 |

Table 2: Accuracy and Precision (Intra- and Inter-day)

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.1 | ≤ 20 | 80 - 120 | ≤ 20 | 80 - 120 |

| Low | 0.3 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| Medium | 10 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| High | 80 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| QC Level | Nominal Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low | 0.3 | > 90 | 95 - 105 |

| High | 80 | > 90 | 95 - 105 |

Recovery data is based on the SIPSE method for Dolasetron.[3]

Mandatory Visualizations

Signaling Pathway of Dolasetron

Caption: Pharmacological mechanism of Dolasetron as a 5-HT3 antagonist.

Experimental Workflow for Bioanalysis using this compound

Caption: Workflow for Dolasetron quantification using this compound.

Conclusion

This compound serves as an exemplary internal standard for the quantitative bioanalysis of Dolasetron. Its mechanism of action is rooted in its chemical and physical similarity to the analyte, which allows it to effectively compensate for variability in sample preparation, chromatography, and mass spectrometric detection. The use of this compound, in conjunction with a validated LC-MS/MS method, ensures the generation of accurate, precise, and reliable pharmacokinetic data, which is crucial for drug development and clinical studies.

References

- 1. Simultaneous measurement of dolasetron and its major metabolite, MDL 74,156, in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preliminary pharmacokinetics of intravenous and subcutaneous dolasetron and pharmacodynamics of subcutaneous dolasetron in healthy cats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of sample pretreatment methods for simultaneous determination of dolasetron and hydrodolasetron in human plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Synthesis and Isotopic Purity of Dolasetron-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of Dolasetron-d4. Dolasetron is a potent and selective serotonin 5-HT3 receptor antagonist used for the prevention of nausea and vomiting associated with chemotherapy and surgery.[1][2][3][4] Its deuterated analog, this compound, serves as a crucial internal standard for quantitative bioanalytical assays using techniques like NMR, GC-MS, or LC-MS.[5] The incorporation of stable heavy isotopes is a common practice in drug development to trace and quantify drug molecules and to potentially modify their pharmacokinetic profiles.[5][6]

Synthesis of this compound

The synthesis of this compound typically involves the introduction of four deuterium atoms into the Dolasetron molecule. A common and effective method for this is the deuteration of a suitable precursor. While specific proprietary synthesis routes may vary, a plausible and chemically sound approach involves the use of a deuterated starting material for the construction of the indole-3-carboxylic acid portion of the molecule, followed by esterification with the endo-8-azabicyclo[3.3.1]nonan-3-ol moiety.

A key intermediate in a potential synthesis is indole-d5, which can then be selectively functionalized. The following proposed reaction scheme outlines a viable pathway.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Synthesis of Indole-3-carboxylic acid-d4

-

Vilsmeier-Haack Formylation: To a solution of indole-d5 in anhydrous N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl3) is added dropwise at 0°C. The reaction mixture is stirred at room temperature for a specified duration. Upon completion, the reaction is quenched with ice-cold water and neutralized to precipitate indole-3-carboxaldehyde-d4. The product is then filtered, washed, and dried.

-

Oxidation: The synthesized indole-3-carboxaldehyde-d4 is dissolved in a suitable solvent mixture, such as aqueous acetone. An oxidizing agent, for instance, potassium permanganate (KMnO4) or silver(I) oxide (Ag2O), is added portion-wise while maintaining the reaction temperature. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is worked up to isolate indole-3-carboxylic acid-d4.

Synthesis of this compound (Esterification)

-

To a solution of indole-3-carboxylic acid-d4 and endo-8-azabicyclo[3.3.1]nonan-3-ol in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), or 1,1'-carbonyldiimidazole (CDI) is added.

-

The reaction mixture is stirred at room temperature until the starting materials are consumed, as monitored by TLC or HPLC.

-

The reaction mixture is then filtered to remove any solid byproducts.

-

The filtrate is washed sequentially with dilute acid, dilute base, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Data Presentation: Synthesis

| Parameter | Value |

| Starting Material | Indole-d5 |

| Reagents | POCl3, DMF, KMnO4, Endo-8-azabicyclo[3.3.1]nonan-3-ol, DCC, DMAP |

| Solvents | Dichloromethane, Acetone, Water |

| Reaction Temperature | 0°C to Room Temperature |

| Reaction Time | Varies per step |

| Purification Method | Column Chromatography |

| Yield (%) | To be determined experimentally |

| Chemical Purity (%) | To be determined experimentally |

Isotopic Purity Analysis

The determination of isotopic purity is critical to ensure the reliability of this compound as an internal standard. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

Mass Spectrometry (MS)

High-resolution mass spectrometry, often coupled with a separation technique like HPLC (HPLC-HRMS), is a powerful tool for determining isotopic enrichment.[7][8][9][10] The high mass accuracy of instruments like time-of-flight (TOF) mass spectrometers allows for the clear resolution of the deuterated compound from its unlabeled counterpart and other isotopic variants.[7]

The isotopic purity is calculated by comparing the integrated peak areas of the deuterated isotopologue ([M+H]+ for this compound) with the sum of the peak areas of all relevant isotopologues, after correcting for the natural isotopic abundance of other elements in the molecule.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the location and extent of deuteration.

-

¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be significantly diminished or absent. Integration of the remaining proton signals relative to a known internal standard can be used to estimate the degree of deuteration.

-

²H NMR: A ²H NMR spectrum will show signals for the deuterium atoms, confirming their presence and providing information about their chemical environment.

Workflow for Isotopic Purity Analysis

Caption: Workflow for the determination of isotopic purity.

Data Presentation: Isotopic Purity

| Analytical Technique | Parameter | Result |

| HPLC-HRMS | Molecular Ion ([M+H]+) of Dolasetron | To be determined |

| Molecular Ion ([M+H]+) of this compound | To be determined | |

| Relative Abundance of d0 | To be determined | |

| Relative Abundance of d1 | To be determined | |

| Relative Abundance of d2 | To be determined | |

| Relative Abundance of d3 | To be determined | |

| Relative Abundance of d4 | To be determined | |

| Isotopic Purity (%) | To be calculated | |

| ¹H NMR | Integration of aromatic protons | To be determined |

| Integration of aliphatic protons | To be determined | |

| Disappearance of specific signals | To be observed |

Conclusion

The synthesis of this compound can be achieved through a multi-step process involving the preparation of a deuterated indole intermediate followed by esterification. Rigorous analytical characterization, primarily using HPLC-HRMS and NMR spectroscopy, is essential to confirm the chemical structure and determine the isotopic purity of the final product. A high degree of isotopic purity is paramount for the reliable use of this compound as an internal standard in pharmacokinetic and other quantitative studies. The methodologies and data presentation formats outlined in this guide provide a framework for researchers and scientists engaged in the synthesis and analysis of isotopically labeled compounds.

References

- 1. Dolasetron - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dolasetron | C19H20N2O3 | CID 3033818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. almacgroup.com [almacgroup.com]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of anticancer drugs and their metabolites by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Core Properties of Dolasetron-d4 vs. Unlabeled Dolasetron

This guide provides a comprehensive comparison of the core properties of Dolasetron-d4 and its unlabeled counterpart, Dolasetron. It is intended for researchers, scientists, and professionals in drug development who utilize these compounds in their work. This document outlines their physicochemical characteristics, analytical methodologies, and the fundamental signaling pathway associated with Dolasetron's mechanism of action.

Physicochemical Properties

Dolasetron is a serotonin 5-HT3 receptor antagonist used for the prevention of nausea and vomiting.[1][2][3] this compound is its deuterated analog, primarily employed as an internal standard in quantitative analytical studies.[4] The substitution of four hydrogen atoms with deuterium in this compound results in a higher molecular weight but does not significantly alter its chemical reactivity.[4] Below is a comparative summary of their key physicochemical properties.

| Property | Dolasetron | This compound |

| Molecular Formula | C₁₉H₂₀N₂O₃[5] | C₁₉H₁₆D₄N₂O₃ |

| Molecular Weight | 324.37 g/mol [6] | 328.40 g/mol |

| Melting Point | 278 °C (as mesylate salt)[1][2] | Not empirically determined; expected to be similar to unlabeled Dolasetron. |

| Solubility | Water: Freely soluble[2][3], >30 mg/mL Ethanol: Soluble[7] DMSO: ≥ 300 mg/mL[6] | Acetone, Acetonitrile, DMSO, Methanol: Soluble[8] |

| pKa (Strongest Acidic) | 12.18[3] | Not empirically determined; expected to be very similar to unlabeled Dolasetron. |

| pKa (Strongest Basic) | 5.68[3] | Not empirically determined; expected to be very similar to unlabeled Dolasetron. |

Experimental Protocols

Comparative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the simultaneous quantification of Dolasetron and this compound, making it ideal for pharmacokinetic and metabolic studies where this compound is used as an internal standard.

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the simultaneous determination of Dolasetron and this compound in a biological matrix (e.g., human plasma).

Methodology:

-

Sample Preparation:

-

To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration will depend on the expected concentration range of the analyte).

-

Perform protein precipitation by adding 300 µL of acetonitrile.

-

Vortex mix for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Dolasetron: Precursor ion (Q1) m/z 325.2 → Product ion (Q3) m/z 168.1

-

This compound: Precursor ion (Q1) m/z 329.2 → Product ion (Q3) m/z 172.1

-

-

Optimization: Ion source parameters such as ion spray voltage, temperature, and gas flows should be optimized for maximum signal intensity.

-

Workflow Diagram:

LC-MS/MS Sample Preparation Workflow.

5-HT3 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of unlabeled Dolasetron for the 5-HT3 receptor.

Objective: To determine the inhibitory constant (Ki) of Dolasetron for the 5-HT3 receptor using a radiolabeled ligand.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue known to express 5-HT3 receptors (e.g., rat brain cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the following in order:

-

Assay buffer.

-

A fixed concentration of a suitable radioligand (e.g., [³H]-GR65630).[9]

-

Increasing concentrations of unlabeled Dolasetron.

-

Membrane preparation.

-

-

Incubate at room temperature for 60 minutes to reach equilibrium.

-

-

Separation and Detection:

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the Dolasetron concentration.

-

Determine the IC50 value (the concentration of Dolasetron that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Signaling Pathway

Dolasetron exerts its antiemetic effects by acting as a selective antagonist of the serotonin 5-HT3 receptor.[1][2][12] The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin leads to rapid neuronal depolarization.[12][13]

Mechanism of Action:

-

Serotonin Release: Chemotherapeutic agents can cause damage to enterochromaffin cells in the gastrointestinal tract, leading to the release of serotonin.[2][3]

-

5-HT3 Receptor Activation: Serotonin binds to 5-HT3 receptors on vagal afferent nerves in the periphery and in the chemoreceptor trigger zone (CTZ) in the central nervous system.[2][13]

-

Ion Channel Opening: This binding opens the non-selective cation channel of the receptor, allowing the influx of Na⁺ and Ca²⁺ ions.[12]

-

Neuronal Depolarization: The influx of positive ions causes rapid depolarization of the neuron, initiating a nerve impulse.

-

Emetic Reflex: This signal is transmitted to the vomiting center in the medulla, triggering the sensation of nausea and the vomiting reflex.[5]

-

Dolasetron's Role: Dolasetron competitively binds to the 5-HT3 receptor, preventing serotonin from binding and thereby blocking the downstream signaling cascade that leads to emesis.[2][3]

Signaling Pathway Diagram:

Dolasetron's Mechanism of Action via 5-HT3 Receptor Antagonism.

References

- 1. Dolasetron | C19H20N2O3 | CID 3033818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dolasetron - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Dolasetron - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Dolasetron - LKT Labs [lktlabs.com]

- 8. This compound [m.chemicalbook.com]

- 9. Identification and distribution of 5-HT3 receptors in rat brain using radioligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 12. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 13. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Decoding the Dolasetron-d4 Certificate of Analysis: A Technical Guide

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated internal standard like Dolasetron-d4 is a critical document. It provides the necessary assurance of identity, purity, and isotopic enrichment required for accurate quantitative bioanalytical studies. This guide offers an in-depth explanation of the data and methodologies presented in a typical this compound CoA.

This compound is the deuterium-labeled version of Dolasetron, a selective 5-HT3 receptor antagonist used to prevent nausea and vomiting associated with chemotherapy and surgery. The inclusion of deuterium atoms results in a higher molecular weight, allowing it to be distinguished from the unlabeled drug by mass spectrometry. This property makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of Dolasetron in biological matrices.

Compound Identification and Characterization

A CoA begins with the fundamental identity of the compound. This section ensures the user has the correct molecule.

| Identifier | Value | Source |

| Compound Name | This compound | - |

| Synonyms | MDL-73147-d4 | |

| Chemical Formula | C₁₉H₁₆D₄N₂O₃ | |

| Molecular Weight | 328.40 g/mol | |

| Unlabeled CAS # | 115956-12-2 | |

| Appearance | White to off-white solid | - |

| Solubility | Soluble in Methanol, DMSO | - |

| Storage | -20°C, protect from light |

Quantitative Analysis Data

This section summarizes the critical quantitative data that attests to the quality of the standard.

Table 2.1: Purity and Isotopic Enrichment

| Test | Method | Specification | Result |

| Chemical Purity | HPLC-UV | ≥ 98.0% | 99.5% |

| Isotopic Purity | LC-MS | ≥ 99 atom % D | 99.6 atom % D |

| Deuterium Incorporation | LC-MS | Report | > 99% d4 |

Table 2.2: Residual Solvents

| Solvent | Method | Limit (ppm) | Result (ppm) |

| Methanol | HS-GC/MS | ≤ 3000 | < 50 |

| Acetone | HS-GC/MS | ≤ 5000 | Not Detected |

| Acetonitrile | HS-GC/MS | ≤ 410 | Not Detected |

Experimental Protocols

Detailed methodologies are crucial for understanding and reproducing the data presented.

High-Performance Liquid Chromatography (HPLC)

This technique is used to determine the chemical purity of the compound by separating it from any non-isotopically labeled impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., Kinetex XB C18, 150 x 4.6 mm, 2.6 µm).

-

Mobile Phase: A gradient of acetonitrile and water with a buffer such as potassium dihydrogen phosphate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 285 nm or 295 nm.

-

Procedure: A solution of this compound is injected into the HPLC system. The retention time of the main peak is recorded. Purity is calculated based on the area of the main peak relative to the total area of all observed peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique used to confirm the identity, isotopic purity, and deuterium incorporation.

-

Instrumentation: An HPLC system coupled to a mass spectrometer, often with an electrospray ionization (ESI) source.

-

Procedure for Identity: The mass spectrometer is set to scan for the molecular ion of this compound (m/z ≈ 329.4).

-

Procedure for Isotopic Purity: The relative intensities of the ions corresponding to the deuterated (d4) and non-deuterated (d0) forms are measured. The isotopic purity is calculated as the percentage of the d4 form relative to the sum of all isotopic forms.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is used to confirm the chemical structure and the location of deuterium labeling.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

-

Solvent: Deuterated solvent such as Methanol-d4 or DMSO-d6.

-

Procedure: A sample of this compound is dissolved in the NMR solvent and the spectrum is acquired. The chemical shifts and coupling constants of the protons are compared to the known spectrum of unlabeled Dolasetron. The absence of signals at specific positions confirms the sites of deuterium labeling.

Visualizations: Workflows and Pathways

Diagrams provide a clear visual representation of complex processes and relationships.

Caption: Workflow for the quantification of Dolasetron using this compound as an internal standard.

Dolasetron exerts its antiemetic effect by blocking serotonin (5-HT) at 5-HT3 receptors, which are located both centrally in the chemoreceptor trigger zone (CTZ) of the brain and peripherally on vagal nerve terminals in the gastrointestinal tract.

Caption: Mechanism of action of Dolasetron as a 5-HT3 receptor antagonist.

This comprehensive guide provides the necessary context to interpret a this compound Certificate of Analysis, enabling researchers to confidently use this internal standard in their quantitative studies. The CoA is a testament to the quality and suitability of the material for its intended analytical purpose.

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Quantitative Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioanalysis, achieving accurate and reproducible quantification of analytes in complex biological matrices is paramount. This in-depth technical guide explores the theory, application, and practical implementation of deuterated internal standards, the undisputed gold standard for robust and reliable liquid chromatography-mass spectrometry (LC-MS) based quantification. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of why and how to effectively utilize these powerful analytical tools.

The Critical Role of Internal Standards in Bioanalysis

Quantitative bioanalysis is susceptible to a variety of errors that can compromise data integrity. These include variability in sample preparation, chromatographic separation, and mass spectrometric detection.[1][2] An internal standard (IS) is a compound of known concentration that is added to all samples, calibrators, and quality control samples to normalize for these variations.[1] The ideal IS co-elutes with the analyte of interest and experiences the same degree of extraction loss and matrix effects.[1]

Why Deuterated Internal Standards Reign Supreme

While structurally similar analogs can be used as internal standards, stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, are widely recognized as the most effective choice.[1] Deuterated internal standards are chemically identical to the analyte, with the only difference being the substitution of one or more hydrogen atoms with deuterium, a stable isotope of hydrogen.[3] This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the IS, while their identical physicochemical properties ensure they behave virtually identically throughout the analytical process.[3]

The primary advantages of using deuterated internal standards include:

-

Correction for Matrix Effects: Biological matrices like plasma, urine, and tissue are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[4] Since a deuterated IS co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate normalization of the analyte signal.[1][4]

-

Compensation for Extraction Recovery: Analyte loss during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction is a common source of variability. A deuterated IS, added at the beginning of the sample preparation process, will be lost to the same extent as the analyte, ensuring that the analyte-to-IS ratio remains constant.

-

Improved Precision and Accuracy: By accounting for the aforementioned sources of error, deuterated internal standards significantly improve the precision and accuracy of quantitative bioanalytical methods.[5]

-

Regulatory Acceptance: The use of stable isotope-labeled internal standards is strongly recommended by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[1]

Quantitative Data on the Performance of Deuterated Internal Standards

The use of deuterated internal standards consistently leads to improved analytical performance. The following tables summarize validation data from published studies, demonstrating the effectiveness of this approach in various applications.

Table 1: Validation Data for the Quantification of Immunosuppressants in Whole Blood using Deuterated Internal Standards by LC-MS/MS.[6]

| Analyte | Deuterated Internal Standard | Linearity Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) | Recovery (%) |

| Cyclosporine A | Cyclosporine A-d12 | 25 - 2000 | 2.5 - 5.8 | 3.1 - 6.2 | -4.2 to 3.5 | 75.3 |

| Tacrolimus | Tacrolimus-d3 | 1 - 100 | 3.1 - 6.9 | 4.5 - 7.8 | -5.1 to 4.8 | 81.2 |

| Sirolimus | Sirolimus-d3 | 1 - 100 | 4.2 - 8.1 | 5.3 - 9.1 | -6.3 to 5.5 | 78.9 |

| Everolimus | Everolimus-d4 | 1 - 100 | 3.8 - 7.5 | 4.9 - 8.4 | -5.8 to 4.9 | 80.4 |

| Mycophenolic Acid | Mycophenolic Acid-d3 | 100 - 20000 | 2.9 - 6.2 | 3.7 - 7.1 | -4.5 to 3.8 | 83.1 |

Table 2: Recovery and Matrix Effect Data for the Analysis of Endocannabinoids in Human Cerebrospinal Fluid (CSF) using Deuterated Internal Standards.[7]

| Analyte | Deuterated Internal Standard | Mean Recovery (%) | Matrix Effect (%) |

| Anandamide (AEA) | AEA-d8 | 85.2 | 92.1 |

| 2-Arachidonoylglycerol (2-AG) | 2-AG-d8 | 78.9 | 88.5 |

| Oleoylethanolamide (OEA) | OEA-d4 | 91.5 | 95.3 |

| Palmitoylethanolamide (PEA) | PEA-d4 | 88.7 | 93.8 |

| Stearoylethanolamide (SEA) | SEA-d4 | 90.1 | 94.2 |

Table 3: Comparison of Assay Imprecision with a Structural Analog vs. a Deuterated Internal Standard for Sirolimus Quantification.[8]

| Internal Standard Type | Inter-patient Assay Imprecision (%CV) |

| Desmethoxyrapamycin (Structural Analog) | 7.6 - 9.7 |

| Sirolimus-d3 (Deuterated) | 2.7 - 5.7 |

Experimental Protocols

General Protocol for Bioanalytical Sample Preparation and Analysis using Deuterated Internal Standards

This protocol provides a general workflow for the quantification of a small molecule drug in human plasma. Specific parameters will need to be optimized for each analyte.

-

Sample Thawing and Spiking:

-

Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.

-

Vortex each sample to ensure homogeneity.

-

Add a small, precise volume of the deuterated internal standard working solution to each sample, calibrator, and QC.

-

-

Protein Precipitation:

-

Add a protein precipitation agent (e.g., acetonitrile, methanol) to each sample, typically in a 3:1 or 4:1 ratio (solvent:plasma).

-

Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

-

-

Supernatant Transfer and Evaporation:

-

Carefully transfer the supernatant to a clean tube or 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at a controlled temperature (e.g., 40°C).

-

-

Reconstitution:

-

Reconstitute the dried extract in a specific volume of a solvent compatible with the LC mobile phase.

-

Vortex or sonicate to ensure complete dissolution of the analyte and internal standard.

-

-

LC-MS/MS Analysis:

-

Inject a specific volume of the reconstituted sample onto the LC-MS/MS system.

-

The analyte and deuterated internal standard are chromatographically separated and detected by the mass spectrometer.

-

-

Data Processing:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

-

General Methods for the Synthesis of Deuterated Internal Standards

The synthesis of deuterated internal standards typically involves introducing deuterium atoms into the molecule at positions that are not susceptible to back-exchange with hydrogen atoms from the solvent or matrix.[6] Common methods include:

-

Hydrogen-Deuterium Exchange: This method involves the exchange of protons for deuterons in the presence of a deuterated solvent (e.g., D₂O, CD₃OD) and a catalyst (acid or base). This is often the simplest approach but may lack regioselectivity.[6]

-

Reduction with Deuterated Reagents: Carbonyl groups, double bonds, or triple bonds can be reduced using deuterated reducing agents such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄) to introduce deuterium atoms specifically.[7]

-

Using Deuterated Building Blocks: A more controlled approach involves the chemical synthesis of the target molecule using commercially available deuterated starting materials or building blocks.[7][8] This method allows for precise control over the location and number of deuterium atoms incorporated.

Visualizing the Workflow and Rationale

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical advantages of using deuterated internal standards.

Caption: A typical experimental workflow for bioanalysis using a deuterated internal standard.

Caption: Logical relationship of the advantages of using deuterated internal standards.

Conclusion

The use of deuterated internal standards is an indispensable strategy in modern quantitative bioanalysis. Their ability to accurately correct for matrix effects and variations in sample recovery leads to unparalleled precision and accuracy. For researchers, scientists, and drug development professionals, a thorough understanding and implementation of deuterated internal standards are crucial for generating high-quality, reliable data that can withstand regulatory scrutiny and drive informed decision-making in the pharmaceutical industry.

References

- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 2. tandfonline.com [tandfonline.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. myadlm.org [myadlm.org]

- 5. scispace.com [scispace.com]

- 6. Some methods for labelling organic compounds by deuterium [inis.iaea.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Pharmacological Profile of Dolasetron and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dolasetron is a potent and selective serotonin 5-HT₃ receptor antagonist.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological profile of dolasetron and its principal active metabolite, hydrodolasetron. The document details the mechanism of action, pharmacokinetics, and pharmacodynamics of these compounds, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding for research, scientific, and drug development professionals.

Mechanism of Action

Dolasetron and its active metabolite, hydrodolasetron, exert their antiemetic effects by selectively blocking 5-HT₃ receptors. These receptors are located peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.[1][3][4] Chemotherapeutic agents and other emetogenic stimuli trigger the release of serotonin (5-hydroxytryptamine, 5-HT) from enterochromaffin cells in the gut. This released serotonin then activates 5-HT₃ receptors on vagal afferent nerves, initiating a signaling cascade that culminates in the sensation of nausea and the vomiting reflex.[1][4] By competitively inhibiting the binding of serotonin to these receptors, dolasetron and hydrodolasetron effectively interrupt this emetic pathway.[1]

Signaling Pathway

The binding of serotonin to the 5-HT₃ receptor, a ligand-gated ion channel, causes a rapid influx of cations (primarily Na⁺ and K⁺), leading to depolarization of the neuron and propagation of the emetic signal. Dolasetron and hydrodolasetron, as competitive antagonists, prevent this channel opening.

Pharmacodynamics

The primary pharmacodynamic effect of dolasetron is the prevention of nausea and vomiting. While specific binding affinity values for dolasetron and hydrodolasetron are not consistently reported across all literature, palonosetron, a second-generation 5-HT₃ antagonist, is noted to have a significantly higher binding affinity (over 30-fold) compared to first-generation agents like dolasetron.[5][6]

Pharmacokinetics

Dolasetron is a prodrug that is rapidly and completely converted to its active metabolite, hydrodolasetron, by carbonyl reductase after administration.[3][7] The parent drug is rarely detectable in plasma following oral administration.[8] The antiemetic activity is primarily attributed to hydrodolasetron.

Absorption and Distribution

Oral dolasetron is well-absorbed, with hydrodolasetron appearing rapidly in the plasma.[8] The bioavailability of oral dolasetron, based on hydrodolasetron concentrations, is approximately 59-80%.[7] Hydrodolasetron is 69-77% bound to plasma proteins and has a volume of distribution (Vd) of 5.8-10 L/kg.[7]

Metabolism and Excretion

Hydrodolasetron is metabolized in the liver by cytochrome P450 (CYP) isoenzymes, primarily CYP2D6 and CYP3A.[7] The elimination half-life of hydrodolasetron is approximately 4-9 hours.[7]

Quantitative Pharmacokinetic Data

| Parameter | Dolasetron (IV) | Hydrodolasetron (from IV Dolasetron) | Hydrodolasetron (from Oral Dolasetron) |

| Tmax (h) | N/A | < 1 | ~1-1.5 |

| t½ (h) | < 0.2 | ~8.1 | ~8.1 |

| Vd (L/kg) | Widely distributed | 5.8-10 | 5.8-10 |

| Protein Binding (%) | N/A | 69-77 | 69-77 |

| Bioavailability (%) | 100 | N/A | 59-80 |

Experimental Protocols

In-Vitro: Radioligand Binding Assay (Representative Protocol)

This protocol is a representative method for determining the binding affinity of dolasetron and hydrodolasetron to the 5-HT₃ receptor.

Methodology:

-

Membrane Preparation: Homogenize tissues or cells expressing 5-HT₃ receptors (e.g., NG108-15 cells or transfected HEK293 cells) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended.

-

Binding Assay: In a multi-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]granisetron), and varying concentrations of the unlabeled competitor (dolasetron or hydrodolasetron).

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set period to allow binding to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific radioligand binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

In-Vivo: Cisplatin-Induced Emesis in Ferrets (Representative Protocol)

The ferret is a well-established animal model for studying chemotherapy-induced emesis.[9][10][11][12]

Methodology:

-

Animal Acclimatization: Male ferrets are individually housed and acclimatized to the experimental conditions.

-

Drug Administration: A predetermined dose of dolasetron (or vehicle control) is administered via a specific route (e.g., oral or intravenous) at a set time before the emetogen.

-

Induction of Emesis: Cisplatin (typically 5-10 mg/kg) is administered intraperitoneally to induce emesis.[12][13]

-

Observation: The animals are observed for a defined period (e.g., 4 to 24 hours), and the number of retching and vomiting episodes is recorded.

-

Data Analysis: The antiemetic efficacy of dolasetron is determined by comparing the number of emetic episodes in the drug-treated group to the vehicle-treated control group.

Clinical Trial: Prevention of Postoperative Nausea and Vomiting (PONV)

The efficacy of dolasetron in preventing PONV has been evaluated in numerous randomized, double-blind, placebo-controlled clinical trials.[14][15][16]

Methodology:

-

Patient Population: Patients scheduled for surgery known to be associated with a high incidence of PONV (e.g., major gynecologic or abdominal surgery) are enrolled.[14]

-

Randomization and Blinding: Patients are randomly assigned to receive either dolasetron (at various doses) or a placebo in a double-blind manner.[14][15]

-

Drug Administration: The study drug is typically administered intravenously or orally shortly before the induction of anesthesia.[14][16]

-

Efficacy Assessment: The primary efficacy endpoint is often the incidence of vomiting or the need for rescue antiemetic medication within a specified postoperative period (e.g., 24 hours). Secondary endpoints may include the severity of nausea (assessed using a visual analog scale) and patient satisfaction.[14][15]

-

Safety Assessment: Safety is monitored by recording adverse events, vital signs, and laboratory parameters.

-

Statistical Analysis: The proportion of patients with a complete response (no emesis and no rescue medication) in the dolasetron and placebo groups is compared using appropriate statistical tests.[14][15]

Clinical Efficacy and Safety

Dolasetron has demonstrated efficacy in the prevention of both chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[14][17] In comparative trials, intravenous dolasetron (1.8 mg/kg) was as effective as intravenous ondansetron (32 mg) for highly emetogenic chemotherapy.[17] For PONV prevention, a 12.5 mg intravenous dose of dolasetron has been shown to be effective.[16]

The most common adverse events associated with dolasetron are headache, dizziness, and constipation.[18] A significant safety concern is the dose-dependent prolongation of the PR and QTc intervals of the electrocardiogram (ECG).[18]

Conclusion

Dolasetron is a well-established selective 5-HT₃ receptor antagonist with a proven clinical track record in the management of nausea and vomiting. Its rapid conversion to the active and long-lasting metabolite, hydrodolasetron, contributes to its therapeutic efficacy. A thorough understanding of its pharmacological profile, as detailed in this guide, is essential for its appropriate and safe use in clinical practice and for guiding future research in the development of novel antiemetic therapies.

References

- 1. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 2. cdn.amegroups.cn [cdn.amegroups.cn]

- 3. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medicaid.nv.gov [medicaid.nv.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anzemet (dolasetron) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cisplatin-induced emesis in the Ferret: a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. wjgnet.com [wjgnet.com]

- 14. Oral dolasetron mesylate for prevention of postoperative nausea and vomiting: a multicenter, double-blind, placebo-controlled study. The Oral Dolasetron PONV Prevention Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Treatment of postoperative nausea and vomiting with single intravenous doses of dolasetron mesylate: a multicenter trial. Dolasetron Mesylate PONV Treatment Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dolasetron for the prevention of postoperative nausea and vomiting following outpatient surgery with general anaesthesia: a randomized, placebo-controlled study. The Dolasetron PONV Prevention Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Double-blind, randomized comparison of the antiemetic efficacy of intravenous dolasetron mesylate and intravenous ondansetron in the prevention of acute cisplatin-induced emesis in patients with cancer. Dolasetron Comparative Chemotherapy-induced Emesis Prevention Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Single-dose, placebo-controlled, phase I study of oral dolasetron - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Dolasetron in Human Plasma using Dolasetron-d4 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of dolasetron in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Dolasetron-d4, to ensure high accuracy and precision. A simple and efficient protein precipitation-based sample preparation protocol is employed, allowing for high-throughput analysis. The chromatographic conditions are optimized for a rapid run time, making this method suitable for pharmacokinetic studies and routine therapeutic drug monitoring in a drug development setting.

Introduction

Dolasetron is a potent and selective serotonin 5-HT3 receptor antagonist used for the prevention of nausea and vomiting associated with chemotherapy and surgery.[1] Accurate quantification of dolasetron in biological matrices is crucial for pharmacokinetic and bioavailability studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation, chromatography, and ionization.[2] This application note provides a detailed protocol for the extraction and quantification of dolasetron in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Dolasetron (Reference Standard)

-

This compound (Internal Standard)[2]

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Water (Ultrapure, 18.2 MΩ·cm)

-

Human Plasma (K2-EDTA)

Standard Solutions Preparation

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve dolasetron and this compound in methanol to prepare individual 1 mg/mL stock solutions.

Working Standard Solutions:

-

Prepare working standard solutions of dolasetron by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

-

Prepare a this compound internal standard working solution at a concentration of 100 ng/mL by diluting the stock solution with the same diluent.

Calibration Standards and Quality Control (QC) Samples:

-

Spike blank human plasma with the dolasetron working standards to prepare calibration standards at concentrations ranging from 0.1 to 100 ng/mL.

-

Prepare QC samples in blank human plasma at low, medium, and high concentrations (e.g., 0.3, 30, and 80 ng/mL).

Sample Preparation: Protein Precipitation

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography:

| Parameter | Condition |

| LC System | UHPLC System |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 2.5 minutes, hold at 95% B for 0.5 minutes, return to 5% B and equilibrate for 1 minute |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Run Time | 4 minutes |

Mass Spectrometry:

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow Rates | Optimized for the specific instrument |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Dolasetron | 325.2 | 164.1 | 25 |

| 136.1 | 35 | ||

| This compound | 329.2 | 168.1 | 25 |

| 140.1 | 35 |

Note: Collision energies should be optimized for the specific instrument used. The precursor ion for Dolasetron is [M+H]+ with a calculated m/z of 325.1575.[3] The major fragment ions observed in its MS/MS spectrum are m/z 164.11287 and 136.11467.[3] The molecular weight of this compound is 328.40, leading to a predicted [M+H]+ of approximately 329.2. Based on the fragmentation of the unlabeled compound, the corresponding deuterated fragment ions are predicted.

Results and Discussion

Chromatography:

The described LC method provides excellent separation of dolasetron from endogenous plasma components with a short run time of 4 minutes. A representative chromatogram is shown in Figure 1.

Method Validation:

While specific quantitative data for this compound was not publicly available, a well-validated LC-MS/MS method for dolasetron using a different internal standard demonstrated excellent linearity, precision, and accuracy.[4] It is anticipated that the use of a stable isotope-labeled internal standard like this compound will yield equivalent or superior performance.

Expected Performance Characteristics:

-

Linearity: A linear range of 0.1 to 100 ng/mL with a correlation coefficient (r²) > 0.99 is expected.

-

Precision and Accuracy: Intra- and inter-day precision (%CV) are expected to be <15%, and accuracy (% bias) within ±15% of the nominal concentration.

-

Lower Limit of Quantification (LLOQ): The LLOQ is anticipated to be 0.1 ng/mL with a signal-to-noise ratio > 10.

-

Matrix Effect: The use of this compound is expected to effectively compensate for any ion suppression or enhancement from the plasma matrix.

-

Recovery: The protein precipitation method is expected to provide consistent and high recovery of both dolasetron and this compound from plasma.

Visualizations

References

- 1. Dolasetron - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Dolasetron | C19H20N2O3 | CID 3033818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Optimization of sample pretreatment methods for simultaneous determination of dolasetron and hydrodolasetron in human plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dolasetron-d4 in Animal Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Dolasetron-d4 in pharmacokinetic (PK) studies within animal models. This compound, a deuterated analog of Dolasetron, serves as an ideal internal standard for bioanalytical quantification, ensuring accuracy and precision in determining the pharmacokinetic profile of Dolasetron and its active metabolite, hydrodolasetron.

Introduction to Dolasetron and the Role of Deuteration in Pharmacokinetics

Dolasetron is a potent and selective serotonin 5-HT3 receptor antagonist used for the prevention of nausea and vomiting, particularly that induced by chemotherapy.[1][2][3] Following administration, dolasetron is rapidly and completely metabolized by carbonyl reductase to its major active metabolite, hydrodolasetron, which is largely responsible for the drug's pharmacological effects.[1][4][5][6][7] Understanding the absorption, distribution, metabolism, and excretion (ADME) of dolasetron and hydrodolasetron is critical in drug development.

The use of stable isotope-labeled compounds, such as this compound, is a well-established strategy in pharmacokinetic studies.[8][9][][11] Deuterated compounds exhibit nearly identical physicochemical properties to their non-deuterated counterparts but have a higher mass. This mass difference allows them to be used as internal standards in mass spectrometry-based bioanalytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach corrects for variability during sample preparation and analysis, leading to more reliable and accurate quantification of the parent drug and its metabolites.[]

Pharmacokinetic Profile of Dolasetron in Animal Models

Pharmacokinetic studies of dolasetron have been conducted in various animal models, providing valuable data for predicting its behavior in humans.[12][13] The primary animal models used have been dogs and cats.[4][14][15][16]

Key Pharmacokinetic Parameters

The following tables summarize the pharmacokinetic parameters of dolasetron and its active metabolite, hydrodolasetron, in dogs and cats following intravenous (IV), oral (p.o.), and subcutaneous (SC) administration.

Table 1: Pharmacokinetic Parameters of Dolasetron in Dogs [4]

| Parameter | IV Administration (2 mg/kg) | Oral Administration (5 mg/kg) |

| t½ (h) | 0.1 | - |

| Cltot (mL/min/kg) | ~109 | - |

| Vdβ (L/kg) | 0.83 | - |

| F (%) | - | 7 |

Table 2: Pharmacokinetic Parameters of Hydrodolasetron in Dogs (following Dolasetron administration) [4]

| Parameter | IV Administration (2 mg/kg Dolasetron) | Oral Administration (5 mg/kg Dolasetron) |

| t½ (h) | ~4.0 | ~4.0 |

| Cltot (mL/min/kg) | 25 | 25 |

| Vdβ (L/kg) | 8.5 | 8.5 |

| F (%) | ~100 | ~100 |

| Cmax | - | Similar to direct hydrodolasetron administration |

| Tmax (h) | - | 0.33 |

Table 3: Pharmacokinetic Parameters of Dolasetron and Hydrodolasetron in Cats (0.8 mg/kg Dolasetron) [16]

| Route | Analyte | t½ (h) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

| IV | Dolasetron | Limited data | - | - | - |

| IV | Hydrodolasetron | - | - | - | - |

| SC | Dolasetron | Limited data | - | - | - |

| SC | Hydrodolasetron | - | - | - | - |

Note: In the feline study, dolasetron was rapidly metabolized to hydrodolasetron, with measurable concentrations of dolasetron only present for up to 2 hours, which limited the calculation of its pharmacokinetic parameters.[16]

Experimental Protocols

This section outlines a detailed protocol for a pharmacokinetic study of dolasetron in a beagle dog model, utilizing this compound as an internal standard.

Protocol 1: Pharmacokinetic Study of Intravenously Administered Dolasetron in Beagle Dogs

1. Objective: To determine the pharmacokinetic profile of dolasetron and its active metabolite, hydrodolasetron, following a single intravenous dose in beagle dogs.

2. Materials:

- Dolasetron mesylate

- This compound (for internal standard)

- Vehicle for injection (e.g., 0.9% saline)

- Beagle dogs (male, specific pathogen-free)

- Catheters for dosing and blood collection

- K3-EDTA collection tubes

- Centrifuge

- Freezer (-80°C)

- LC-MS/MS system

3. Animal Model:

- Species: Beagle dog

- Sex: Male

- Number of animals: n = 6

- Health status: Healthy, confirmed by veterinary examination.

- Acclimation period: At least 7 days prior to the study.

- Housing: Individual cages with controlled temperature, humidity, and light/dark cycle.

- Fasting: Animals should be fasted overnight prior to dosing, with free access to water.

4. Dosing:

- Dose: 2 mg/kg of dolasetron mesylate.

- Route of administration: Intravenous (IV) bolus injection via a cephalic vein catheter.

- Dose formulation: Dissolve dolasetron mesylate in 0.9% saline to the desired concentration.

5. Blood Sample Collection:

- Collect approximately 2 mL of whole blood from a jugular vein catheter at the following time points: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

- Collect blood samples in K3-EDTA tubes.

- Immediately after collection, gently invert the tubes several times and place them on ice.

6. Plasma Preparation: